molecular formula C11H6ClN5O2 B14238296 6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-36-4

6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14238296
CAS No.: 596825-36-4
M. Wt: 275.65 g/mol
InChI Key: TUMJOVPXJCWQOJ-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a chloro group at the 6th position and a nitrophenyl group at the 3rd position on the triazolopyridazine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the desired triazolopyridazine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine
  • 6-Chloro-3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine
  • 6-Chloro-3-(4-aminophenyl)[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both chloro and nitrophenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

CAS No.

596825-36-4

Molecular Formula

C11H6ClN5O2

Molecular Weight

275.65 g/mol

IUPAC Name

6-chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C11H6ClN5O2/c12-9-5-6-10-13-14-11(16(10)15-9)7-1-3-8(4-2-7)17(18)19/h1-6H

InChI Key

TUMJOVPXJCWQOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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